molecular formula C9H14O2 B14347278 6-Methoxy-6-methylhept-4-yn-3-one CAS No. 91888-51-6

6-Methoxy-6-methylhept-4-yn-3-one

Cat. No.: B14347278
CAS No.: 91888-51-6
M. Wt: 154.21 g/mol
InChI Key: WOCWUZPWMLUBMK-UHFFFAOYSA-N
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Description

6-Methoxy-6-methylhept-4-yn-3-one is an organic compound characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-methylhept-4-yn-3-one typically involves the alkylation of a suitable alkyne precursor with a methoxy and methyl substituent. One common method involves the reaction of 6-methoxy-6-methylhept-4-yne with an appropriate oxidizing agent under controlled conditions to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-methylhept-4-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

Scientific Research Applications

6-Methoxy-6-methylhept-4-yn-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-methylhept-4-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-6-hepten-4-yn-2-ol
  • 6-Methylhept-4-en-1-yl isobutyrate

Uniqueness

6-Methoxy-6-methylhept-4-yn-3-one stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its methoxy and methyl substituents, along with the triple bond, make it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

91888-51-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6-methoxy-6-methylhept-4-yn-3-one

InChI

InChI=1S/C9H14O2/c1-5-8(10)6-7-9(2,3)11-4/h5H2,1-4H3

InChI Key

WOCWUZPWMLUBMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C#CC(C)(C)OC

Origin of Product

United States

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